Cas no 1823413-04-2 (1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid)

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive functionalities. The 2-phenylpyrrolidine-3-carboxylic acid scaffold introduces steric and electronic diversity, making it valuable for constructing conformationally constrained peptides or peptidomimetics. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection enhance yield and purity. Its structural features also facilitate the study of peptide secondary structures and interactions, supporting applications in medicinal chemistry and biochemical research.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid structure
1823413-04-2 structure
商品名:1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
CAS番号:1823413-04-2
MF:C26H23NO4
メガワット:413.465127229691
CID:6378224
PubChem ID:165475996

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
    • 1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester
    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
    • EN300-657944
    • 1823413-04-2
    • インチ: 1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)
    • InChIKey: ZCRFRBRGTNYAKX-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(C(O)=O)C1C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 413.16270821g/mol
  • どういたいしつりょう: 413.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.299±0.06 g/cm3(Predicted)
  • ふってん: 626.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 4.29±0.40(Predicted)

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-657944-5.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
5g
$4806.0 2023-06-06
Enamine
EN300-657944-2.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
2.5g
$3249.0 2023-06-06
Enamine
EN300-657944-0.05g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
0.05g
$1393.0 2023-06-06
Enamine
EN300-657944-0.25g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
0.25g
$1525.0 2023-06-06
Enamine
EN300-657944-1.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
1g
$1658.0 2023-06-06
Enamine
EN300-657944-0.1g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
0.1g
$1459.0 2023-06-06
Enamine
EN300-657944-10.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
10g
$7128.0 2023-06-06
Enamine
EN300-657944-0.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid
1823413-04-2
0.5g
$1591.0 2023-06-06

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid 関連文献

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acidに関する追加情報

Introduction to 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 1823413-04-2)

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid, identified by the chemical formula CAS No. 1823413-04-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrrolidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The presence of a fluoren-9-ylmethoxy group and a phenyl substituent in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural motif of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is characterized by a central pyrrolidine ring, which is a common scaffold in bioactive molecules. The fluoren-9-ylmethoxy moiety, attached via an amide bond to the pyrrolidine ring, introduces rigidity and hydrophobicity to the molecule, while the phenyl group at the 2-position adds another layer of complexity in terms of interactions with biological targets. This combination of structural features makes it an intriguing subject for studying its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Pyrrolidine derivatives, in particular, have been extensively studied due to their role as intermediates in various pharmacologically active agents. The compound 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid represents a cutting-edge example of how structural modifications can lead to the discovery of new bioactive molecules.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The amide linkage in its structure provides a versatile point for further derivatization, allowing chemists to explore various functional groups that could enhance its binding affinity and selectivity towards specific biological targets. For instance, modifications at the fluoren-9-ylmethoxy or phenyl positions could lead to novel analogs with improved pharmacokinetic profiles or altered mechanism of action.

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid involves multi-step organic reactions that showcase the expertise required in medicinal chemistry. The introduction of the amide group requires precise control over reaction conditions to ensure high yield and purity. Additionally, the presence of sensitive functional groups necessitates careful optimization to avoid side reactions. These synthetic challenges highlight the importance of advanced techniques in modern drug development.

From a biological perspective, the compound’s potential lies in its ability to interact with biological macromolecules such as proteins and enzymes. The pyrrolidine core is known to be a privileged scaffold in drug design due to its ability to fit into hydrophobic pockets of target proteins. The fluoren-9-ylmethoxy group can serve as an anchor point for hydrogen bonding or hydrophobic interactions, while the phenyl group can engage in π-stacking interactions with aromatic residues in proteins.

Recent studies have begun to explore the pharmacological profile of derivatives similar to 1-[(9H-fluoren-9-yloxy)methoxy]carbonyl]-2-phenoxy]pyrrolidine carboxylic acid (CAS No. 1823413). These investigations have revealed promising activities in areas such as anti-inflammatory and anticancer therapies. For instance, certain pyrrolidine-based compounds have shown inhibitory effects on key enzymes involved in cancer cell proliferation and survival. While more research is needed to fully understand the potential of this specific compound, these preliminary findings suggest that it could be a valuable addition to the pharmacopeia.

The role of computational chemistry and molecular modeling has been instrumental in guiding the design and optimization of such compounds. By predicting how 1-[fluorenylmethoxycarbonyl]-2-phenoxy]pyrrolidine carboxylic acid (CAS No 1823413) interacts with biological targets, researchers can make informed decisions about structural modifications before conducting costly wet-lab experiments. This approach not only accelerates the drug discovery process but also reduces resource consumption.

In conclusion,1-[fluorenylmethoxycarbonyl]-2-phenoxy]pyrrolidine carboxylic acid (CAS No 1823413) stands as a testament to the innovative spirit driving modern pharmaceutical research. Its unique structural features and potential biological activities make it an exciting candidate for further investigation. As our understanding of molecular interactions continues to evolve,this compound will likely play a significant role in shaping future therapeutic strategies across various disease domains.

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